molecular formula C5H6N2O2S3 B3010467 ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate CAS No. 36289-42-6

ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate

Cat. No.: B3010467
CAS No.: 36289-42-6
M. Wt: 222.3
InChI Key: UEMCBOFMAWFDPF-UHFFFAOYSA-N
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Description

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a thioxo group at position 3 and a carbamate moiety at position 3. The carbamate group (-O-CO-NH-) is esterified with an ethyl chain, influencing its physicochemical properties and reactivity. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-deficient dithiazole ring and the versatility of the carbamate functional group .

Properties

IUPAC Name

ethyl N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S3/c1-2-9-4(8)6-3-7-5(10)12-11-3/h2H2,1H3,(H,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMCBOFMAWFDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a dithiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Scientific Research Applications

Synthesis and Organic Chemistry

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex sulfur-containing heterocycles, which are valuable in medicinal chemistry and materials science. The compound can participate in various chemical reactions:

  • Oxidation Reactions: Can yield sulfoxides or sulfones.
  • Reduction Reactions: May produce thiols or other reduced sulfur species.
  • Substitution Reactions: Involves nucleophilic or electrophilic substitutions leading to diverse derivatives.

Research indicates that compounds containing dithiazole rings may exhibit significant biological activities, including antimicrobial and anticancer properties. This compound is being investigated for its potential as a drug candidate. Preliminary studies suggest it may interact with specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity
A recent study explored the cytotoxic effects of various dithiazole derivatives on cancer cell lines. This compound showed promising results in inhibiting cell proliferation, indicating its potential as a lead compound for further drug development .

Material Science

In the field of materials science, this compound is being studied for its applications in developing new materials with unique properties such as conductive polymers and advanced coatings. Its ability to form stable complexes with metals makes it a candidate for creating innovative materials with enhanced electrical conductivity.

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservations
Organic SynthesisBuilding block for sulfur-containing heterocyclesVersatile reactions: oxidation, reduction
Biological ResearchPotential anticancer agentInhibits proliferation in cancer cell lines
Material ScienceDevelopment of conductive polymersStable metal complexes enhance conductivity

Mechanism of Action

The mechanism of action of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .

Comparison with Similar Compounds

N,N-Dimethyl-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (CAS 1192027-04-5)

  • Structure : Replaces the carbamate with a formimidamide group (-N=C(NMe₂)-).
  • Applications : Used as a sulfurizing reagent in oligonucleotide synthesis (e.g., RNAi therapeutics) due to its ability to introduce sulfur atoms into phosphorothioate backbones .
  • Key Differences: The formimidamide group enhances stability under acidic conditions compared to the carbamate. Higher solubility in polar aprotic solvents (e.g., pyridine) due to the dimethylamino substituent .

N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)propanamide (CAS 36289-45-9)

  • Structure : Substitutes the carbamate with a propanamide group (-NH-CO-Pr).
  • Key Differences :
    • The amide group confers greater hydrolytic stability compared to the carbamate.
    • Lower melting point (mp: ~120–125°C estimated) versus ethyl carbamate derivatives, which typically exhibit higher thermal stability .

Guanidine Derivatives (e.g., N,N′-Bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine)

  • Structure : Incorporates a guanidine (-NH-C(=NH)-NH-) moiety instead of carbamate.
  • Applications : Investigated as ligands for metal coordination complexes or enzyme inhibitors due to strong hydrogen-bonding capacity .
  • Key Differences: Guanidine derivatives exhibit basicity (pKa ~13–14) absent in carbamates. Bulkier substituents reduce solubility in non-polar solvents compared to ethyl carbamate .

Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate C₆H₇N₂O₂S₃ 235.3* Not reported Carbamate (-O-CO-NH-)
N,N-Dimethyl-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide C₅H₈N₄S₃ 220.3 Not reported Formimidamide (-N=C(NMe₂)-)
N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)propanamide C₅H₆N₂OS₃ 206.3 ~120–125 (est.) Amide (-NH-CO-Pr)
N,N′-Bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine C₁₇H₁₆N₄S₃ 380.5 >200 Guanidine (-NH-C(=NH)-NH-)

*Calculated based on molecular formula.

Biological Activity

Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a compound that belongs to the class of dithiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The compound's molecular formula is C5H7N3S3C_5H_7N_3S_3, and it has a molecular weight of 205.32 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

Dithiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:

  • Gram-positive bacteria : Compounds have shown Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Activity against Acinetobacter baumannii has also been reported with comparable efficacy.
  • Fungi : Antifungal activity has been observed against Candida species, with MICs reaching as low as 8 µg/mL for certain derivatives .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
11bA54911.20
11cA54915.73
13bA54959.61
14bA54927.66

These findings suggest that the compound may serve as a lead in the development of new anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies indicate that related compounds exhibit moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests potential applications in combating oxidative stress-related diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Dithiazole derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to scavenge free radicals and modulate oxidative stress pathways.
  • Molecular Docking Studies : Computational studies have suggested favorable interactions with target proteins involved in cancer progression and microbial resistance .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Efficacy : A study reported that a series of dithiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessments : Another investigation focused on the anticancer properties of thiazole derivatives, revealing significant cytotoxic effects against lung cancer cell lines .
  • Antioxidant Evaluation : Research highlighted the antioxidant capabilities of these compounds, suggesting their potential in therapeutic applications for oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, carbamate derivatives are often prepared by reacting amines with chloroformate esters under basic conditions. A catalyst-free, aqueous ethanol-mediated approach (as used for structurally similar carbamates) may improve yield and reduce side reactions. Key parameters include temperature control (e.g., 25–30°C to avoid thermal degradation) and stoichiometric ratios of reagents like triethylamine to stabilize intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dithiazole and carbamate moieties. For instance, the thioxo group (C=S) typically appears as a distinct signal in ¹³C NMR (~160–180 ppm). High-Resolution Mass Spectrometry (HRMS) provides molecular ion confirmation ([M+H]⁺), while IR spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Ethanol and dichloromethane (DCM) are preferred solvents due to the compound’s moderate polarity. Stability tests should include pH-dependent degradation studies (e.g., acidic/basic hydrolysis of the carbamate group) and thermal analysis (DSC/TGA). Storage under inert atmospheres at –20°C is recommended to prevent oxidation of the thioxo group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the dithiazole ring, predicting nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock) may identify potential interactions with biological targets, such as enzymes with sulfur-binding pockets. Validate predictions with experimental assays (e.g., enzyme inhibition or cytotoxicity screens) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks) can be addressed via 2D techniques like COSY, HSQC, or NOESY. For example, HSQC correlates ¹H-¹³C couplings to assign quaternary carbons in the dithiazole ring. If HRMS data conflicts with expected molecular weight, consider isotopic patterns or adduct formation (e.g., [M+Na]⁺) .

Q. How does the thioxo group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The thioxo group acts as a leaving group or participates in [3+2] cycloadditions. For example, under palladium catalysis, it may undergo Suzuki-Miyaura coupling with aryl boronic acids. Reaction kinetics can be monitored via HPLC or in situ FTIR to track intermediate formation .

Q. What are the toxicological implications of this compound, and how should handling protocols be designed?

  • Methodological Answer : While specific toxicity data are limited, structural analogs like ethyl carbamate are classified as Group 2B carcinogens. Implement OSHA guidelines for carbamate handling: use fume hoods, PPE (gloves, lab coats), and monitor air quality. Acute toxicity testing in cell lines (e.g., HepG2) is advised for preliminary risk assessment .

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